1,4-Benzenedicarboxylic acid, mono(1,1-dimethylethyl) ester
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Overview
Description
4-(tert-Butoxycarbonyl)benzoic acid: is an organic compound with the molecular formula C12H14O4 . It is a white to off-white crystalline solid that is slightly soluble in organic solvents such as dimethyl sulfoxide, ethyl acetate, and methanol . This compound is commonly used in organic synthesis as a protecting group for carboxylic acids due to its stability under various reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method for preparing 4-(tert-Butoxycarbonyl)benzoic acid involves the esterification of benzoic acid with tert-butanol. The reaction is typically catalyzed by sulfuric acid or sulfuric acid dimethyl ester.
Flow Microreactor Systems: A more sustainable and efficient method involves the use of flow microreactor systems.
Industrial Production Methods: Industrial production of 4-(tert-Butoxycarbonyl)benzoic acid typically involves large-scale esterification processes using benzoic acid and tert-butanol. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 4-(tert-Butoxycarbonyl)benzoic acid undergoes nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzoic acid and tert-butanol.
Common Reagents and Conditions:
Major Products:
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The major products are benzoic acid and tert-butanol.
Scientific Research Applications
Chemistry:
Protecting Group: 4-(tert-Butoxycarbonyl)benzoic acid is widely used as a protecting group for carboxylic acids in organic synthesis.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
The mechanism of action of 4-(tert-Butoxycarbonyl)benzoic acid involves the formation of a covalent bond between the carbon atom of the tert-butyl group and the carboxyl group of the benzene-1,4-dicarboxylic acid. This bond formation occurs via a nucleophilic substitution reaction, where the tert-butoxycarbonyl group acts as a leaving group .
Comparison with Similar Compounds
tert-Butyl benzoate: Similar in structure but lacks the carboxyl group, making it less versatile in reactions involving carboxylic acids.
tert-Butyl 4-hydroxybenzoate: Contains a hydroxyl group instead of a carboxyl group, leading to different reactivity and applications.
Uniqueness: 4-(tert-Butoxycarbonyl)benzoic acid is unique due to its dual functionality as both a protecting group and a reactive intermediate. Its stability under various conditions and ease of removal make it a preferred choice in organic synthesis .
Properties
Molecular Formula |
C12H13O4- |
---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]benzoate |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-6-4-8(5-7-9)10(13)14/h4-7H,1-3H3,(H,13,14)/p-1 |
InChI Key |
ILBDCOLCHNVWNS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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